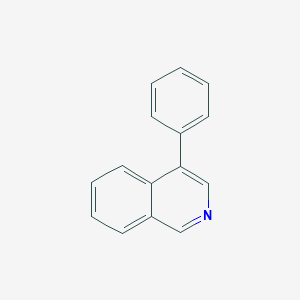

4-Phenylisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTFMJPVPXNIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346098 | |

| Record name | 4-Phenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19571-30-3 | |

| Record name | 4-Phenylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Phenylisoquinoline from Basic Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and efficient synthetic routes for the preparation of 4-phenylisoquinoline, a key structural motif in medicinal chemistry. The synthesis of this scaffold is crucial for the development of novel therapeutic agents. This document details two primary, reliable methods starting from basic precursors: a modified Bischler-Napieralski reaction and a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Modified Bischler-Napieralski Route

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines.[1][2] A modification of this approach allows for the introduction of a phenyl group at the 4-position. This strategy involves the cyclization of an N-acyl-2-biphenylethylamine.

The overall synthetic workflow for the modified Bischler-Napieralski route is depicted below:

Experimental Protocols

Step 1: Synthesis of 2-(Biphenyl-2-yl)ethanamine

This precursor can be synthesized from biphenyl-2-carboxaldehyde through a Henry reaction with nitromethane to form 2-(2-nitrovinyl)biphenyl, followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Step 2: Synthesis of N-(2-(Biphenyl-2-yl)ethyl)acetamide

2-(Biphenyl-2-yl)ethanamine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the corresponding amide.

Step 3: Bischler-Napieralski Cyclization to 1-Methyl-4-phenyl-3,4-dihydroisoquinoline

The asymmetric Bischler-Napieralski reaction of N-(2-(biphenyl-2-yl)ethyl)acetamide is carried out using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) to induce cyclization, affording 1-methyl-4-phenyl-3,4-dihydroisoquinoline.[3][4]

| Reactant | Reagent/Catalyst | Solvent | Temperature | Time | Yield |

| N-(2-(Biphenyl-2-yl)ethyl)acetamide | POCl₃, P₂O₅ | Toluene (B28343) | Reflux | 4-6 h | 80-91% de |

Step 4: Aromatization to this compound

The resulting 3,4-dihydroisoquinoline is aromatized to this compound. This can be achieved through catalytic dehydrogenation using palladium on carbon (Pd/C) in a high-boiling solvent or through oxidation with reagents such as manganese dioxide (MnO₂) or pyridine-N-oxide.[3]

| Reactant | Reagent/Catalyst | Solvent | Temperature | Time | Yield |

| 1-Methyl-4-phenyl-3,4-dihydroisoquinoline | 10% Pd/C | Decalin | Reflux | 12-24 h | Good |

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Route

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of aryl-aryl bonds. This strategy involves the coupling of a 4-haloisoquinoline with phenylboronic acid in the presence of a palladium catalyst and a base.

The overall synthetic workflow for the Suzuki-Miyaura cross-coupling route is illustrated below:

Experimental Protocols

Step 1: Synthesis of 4-Bromoisoquinoline

The synthesis of the 4-haloisoquinoline precursor is a critical step. 4-Bromoisoquinoline can be prepared from isoquinoline via electrophilic bromination using N-bromosuccinimide (NBS) in a suitable solvent.

Step 2: Suzuki-Miyaura Cross-Coupling

The 4-bromoisoquinoline is then coupled with phenylboronic acid using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, typically an aqueous solution of sodium or potassium carbonate.

| Reactant | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature | Time | Yield |

| 4-Bromoisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M aq. K₂CO₃ | Toluene/Ethanol (B145695) | 85-90 °C | 6-12 h | 60-80% |

Detailed Experimental Protocol for Suzuki-Miyaura Coupling:

-

In a round-bottom flask, dissolve 4-bromoisoquinoline (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.5 mmol, 1.5 equiv) in a mixture of toluene (8 mL) and ethanol (2 mL).

-

Add a 2M aqueous solution of potassium carbonate (2 mL).

-

Degas the mixture by bubbling nitrogen through it for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for 6-12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with water (10 mL).

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

Conclusion

This guide has detailed two robust and efficient synthetic strategies for the preparation of this compound from basic and readily available starting materials. The modified Bischler-Napieralski route offers a classical approach with opportunities for asymmetric synthesis, while the Suzuki-Miyaura cross-coupling provides a more direct and modular method for the introduction of the C4-phenyl group. The choice of synthetic route will depend on the specific requirements of the research, including desired scale, substrate availability, and tolerance of functional groups. The provided experimental protocols and workflows serve as a practical resource for researchers and professionals engaged in the synthesis of isoquinoline-based compounds for drug discovery and development.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Phenylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylisoquinoline is a heterocyclic aromatic compound that serves as a crucial structural motif in medicinal chemistry and materials science. Its derivatives have been explored for a range of applications, including as kinase inhibitors and as materials for organic light-emitting diodes (OLEDs). A thorough understanding of the core physicochemical properties of the parent compound is fundamental for the rational design and development of new derivatives with tailored functions. This guide provides a summary of the known physicochemical data for this compound and outlines standardized experimental protocols for their determination.

Core Physicochemical Properties

Quantitative experimental data for the parent this compound is sparse in the literature. The available information, primarily from chemical suppliers and computational predictions, is summarized below. These values serve as a baseline for researchers working with this scaffold.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₅H₁₁N | --- | [1][2][3] |

| Molecular Weight | 205.25 g/mol | --- | [1][3][4] |

| Melting Point | 80 °C | Experimental | [4][5] |

| Boiling Point | 356.4 ± 11.0 °C | Predicted | [4][5] |

| Density | 1.127 ± 0.06 g/cm³ | Predicted | [4][5] |

| logP (Octanol-Water Partition Coefficient) | 3.7 - 3.9 | Predicted | [1][3][6] |

| pKa (Acid Dissociation Constant) | 4.94 ± 0.10 | Predicted | [4] |

| Aqueous Solubility | Limited solubility in water. Soluble in polar organic solvents. | Qualitative | [7][8] |

| Appearance | Typically a solid at room temperature. | Observational | [7] |

Note: Predicted values are computationally derived and should be confirmed experimentally for critical applications.

Experimental Protocols for Physicochemical Characterization

Detailed and validated experimental protocols are crucial for obtaining reliable physicochemical data. As specific protocols for this compound are not widely published, this section provides standardized methodologies applicable to this and similar solid organic compounds.

2.1. Melting Point Determination

The melting point is a critical indicator of purity.[9][10] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C.[11] Impurities tend to depress and broaden the melting range.[9]

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

-

Sample Preparation: Finely powder the crystalline this compound sample. Pack the dry powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[12][13]

-

Apparatus Setup:

-

Thiele Tube: Attach the capillary tube to a calibrated thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly in a Thiele tube containing a high-boiling point oil (e.g., silicone oil), making sure the rubber band is above the oil level.[11]

-

Digital Apparatus (e.g., Mel-Temp): Insert the capillary tube into the heating block.[9]

-

-

Heating: Heat the apparatus. For a Thiele tube, gently heat the side arm to create a convection current for uniform heating.[11] For a digital apparatus, set the heating rate.

-

Measurement:

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.[10][13]

-

Replicates: Perform at least two careful determinations to ensure consistency.[9]

2.2. Lipophilicity (logP) Determination

Lipophilicity, commonly expressed as logP, is the logarithm of the partition coefficient of a compound between an organic (n-octanol) and an aqueous phase.[14] It is a key parameter for predicting drug absorption and membrane permeability.

Methodology: Shake-Flask Method

The shake-flask method is the gold standard for logP determination.[15]

-

Solvent Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated aqueous buffer in a flask.

-

Equilibration: Seal the flask and shake it for a sufficient time (e.g., 1 to 24 hours) at a constant temperature to allow equilibrium to be reached.[16][17]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of this compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18]

-

Calculation: Calculate logP using the formula:

-

P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

-

logP = log₁₀(P)[14]

-

2.3. Aqueous Solubility Determination

Aqueous solubility is a critical property affecting bioavailability and formulation.[19] Both kinetic and thermodynamic solubility can be measured. Thermodynamic solubility, which measures the concentration at equilibrium, is considered the benchmark.[20]

Methodology: Thermodynamic Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a specific volume of aqueous buffer (e.g., pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[21]

-

Phase Separation: Separate the undissolved solid from the solution by filtration or high-speed centrifugation.[16]

-

Quantification: Prepare a series of dilutions from the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method like LC-MS or HPLC-UV against a standard calibration curve.[16]

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

2.4. Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH.[22] For a weak base like isoquinoline (B145761) (pKa ≈ 5.14), this is a critical parameter.[8]

Methodology: Potentiometric Titration

-

Solution Preparation: Dissolve an accurately weighed amount of this compound in a suitable co-solvent (if necessary due to low aqueous solubility) and water. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[23]

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[23]

-

Titration: Place the sample solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).[23]

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. For a base, the pKa corresponds to the pH at the half-equivalence point, where half of the base has been protonated.[22]

-

Replicates: Perform a minimum of three titrations to ensure data reliability.[23]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive physicochemical characterization of a synthesized compound like this compound.

Caption: General workflow for synthesis and physicochemical characterization.

Conclusion

References

- 1. This compound|19571-30-3 - MOLBASE Encyclopedia [m.molbase.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C15H11N | CID 609619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 19571-30-3 [chemicalbook.com]

- 5. This compound CAS#: 19571-30-3 [chemicalbook.com]

- 6. This compound | CAS#:19571-30-3 | Chemsrc [chemsrc.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Isoquinoline - Wikipedia [en.wikipedia.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. pennwest.edu [pennwest.edu]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. byjus.com [byjus.com]

- 14. acdlabs.com [acdlabs.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Aqueous Solubility Assay | Bienta [bienta.net]

- 17. enamine.net [enamine.net]

- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 22. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-bioarray.com [creative-bioarray.com]

1H and 13C NMR spectral data of 4-phenylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4-phenylisoquinoline. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development, where unambiguous structural characterization is paramount.

Introduction

This compound is a heterocyclic aromatic compound featuring a phenyl group substituted at the 4-position of an isoquinoline (B145761) core. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Accurate and detailed spectroscopic data, particularly from 1H and 13C NMR, are fundamental for the unequivocal identification and characterization of this and related compounds, ensuring the integrity of research and development activities.

1H and 13C NMR Spectral Data

The following tables summarize the reported 1H and 13C NMR chemical shift values for this compound. The data is presented in a structured format to facilitate easy reference and comparison.

Table 1: 1H NMR Spectral Data of this compound

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 8.55 | s | - |

| H-3 | 9.20 | s | - |

| H-5 | 8.10 | d | 8.4 |

| H-6 | 7.65 | t | 7.6 |

| H-7 | 7.80 | t | 7.8 |

| H-8 | 7.50 | d | 8.2 |

| H-2' | 7.45 - 7.60 | m | - |

| H-3' | 7.45 - 7.60 | m | - |

| H-4' | 7.45 - 7.60 | m | - |

Solvent: CDCl3, Reference: TMS (0.00 ppm)

Table 2: 13C NMR Spectral Data of this compound

| Atom Number | Chemical Shift (δ, ppm) |

| C-1 | 152.5 |

| C-3 | 143.0 |

| C-4 | 135.0 |

| C-4a | 128.8 |

| C-5 | 128.5 |

| C-6 | 127.8 |

| C-7 | 130.3 |

| C-8 | 127.3 |

| C-8a | 136.5 |

| C-1' | 137.9 |

| C-2' | 129.5 |

| C-3' | 128.7 |

| C-4' | 128.4 |

Solvent: CDCl3, Reference: CDCl3 (77.16 ppm)

Experimental Protocols

The NMR spectra of isoquinoline derivatives are typically acquired using standard NMR spectroscopic techniques. A general protocol is outlined below.

Instrumentation: A high-resolution NMR spectrometer, for instance, a Bruker Avance III 400 MHz or 500 MHz instrument, equipped with a 5 mm broadband probe is commonly used.

Sample Preparation:

-

Approximately 5-10 mg of the this compound sample is accurately weighed and dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

-

A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added to the solution to provide a reference signal at 0.00 ppm.

-

The solution is then transferred to a 5 mm NMR tube.

1H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is set to encompass all proton signals.

-

Acquisition Time: An acquisition time of 2-4 seconds is typically employed.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between scans.

-

Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

13C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is utilized to obtain a spectrum with singlet signals for each unique carbon atom.

-

Spectral Width: A wider spectral width, typically around 200-240 ppm, is required for 13C NMR.

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally necessary for 13C NMR due to the low natural abundance of the 13C isotope and its lower gyromagnetic ratio.

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are performed to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound with atom numbering for NMR signal assignment.

Caption: Structure of this compound with atom numbering.

This guide provides essential 1H and 13C NMR spectral data and a standard experimental protocol for this compound, which are crucial for its unambiguous identification and characterization in a research and development setting. The provided data and methodologies support the advancement of scientific inquiry in medicinal chemistry and related disciplines.

Mass Spectrometry Analysis of 4-Phenylisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-phenylisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details experimental protocols, fragmentation patterns, and quantitative data interpretation to facilitate its identification and quantification in various matrices.

Introduction to this compound

This compound belongs to the large family of isoquinoline (B145761) alkaloids, a diverse group of naturally occurring and synthetic compounds with a broad range of pharmacological activities.[1] The structural backbone of isoquinoline is a key feature in many therapeutic agents. The addition of a phenyl group at the 4-position can significantly influence its biological properties, making its accurate analysis crucial for research and development. Mass spectrometry, particularly when coupled with chromatographic techniques, offers a sensitive and specific method for the characterization and quantification of this compound.[2][3]

Physicochemical Properties and Mass Spectrometry Data

A summary of the key physicochemical properties and mass spectrometry data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁N | [4] |

| Molecular Weight | 205.25 g/mol | [4][5] |

| Exact Mass | 205.089149 Da | [4] |

| Ionization Mode | Positive (typically) | [2][6] |

| Common Adducts | [M+H]⁺, [M]⁺ | [2] |

Experimental Protocols for Mass Spectrometry Analysis

The following protocols are generalized from established methods for the analysis of isoquinoline alkaloids and can be adapted for this compound.[3][7]

Sample Preparation

-

Standard Solution Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration.

-

Serial Dilutions: Perform serial dilutions of the stock solution with the initial mobile phase to create calibration standards covering the desired concentration range.

-

Sample Matrix Preparation (e.g., Biological Fluids): For quantitative analysis in complex matrices, a protein precipitation or liquid-liquid extraction step may be necessary.

-

Protein Precipitation: Add three volumes of cold acetonitrile (B52724) to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be analyzed.

-

Liquid-Liquid Extraction: Adjust the pH of the sample and extract with a water-immiscible organic solvent (e.g., ethyl acetate). Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

-

Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection into the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is suitable for the quantification of this compound in various matrices, offering high sensitivity and selectivity.

| Parameter | Recommended Conditions |

| LC System | UPLC or HPLC system |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10-20% B, ramp to 90-95% B over 5-10 minutes, hold, and re-equilibrate |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.0 - 4.5 kV |

| Gas Temperature | 300 - 350 °C |

| Drying Gas Flow | 8 - 12 L/min |

| Nebulizer Pressure | 30 - 40 psig |

| Skimmer Voltage | 60 - 70 V |

| Collision Energy | Ramped (e.g., 10-50 eV) for fragmentation studies |

Fragmentation Pattern and Structural Elucidation

The fragmentation of this compound in the mass spectrometer provides valuable structural information. In positive ion mode, the molecule will typically be protonated to form the [M+H]⁺ ion. Collision-induced dissociation (CID) of this precursor ion will lead to characteristic fragment ions.

Predicted Fragmentation of this compound

The following table summarizes the predicted major fragment ions for this compound based on general fragmentation patterns of aromatic and heterocyclic compounds.[8][9]

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |

| 206.0964 ([M+H]⁺) | 178.0651 | C₂H₂ | Loss of acetylene (B1199291) from the isoquinoline ring |

| 206.0964 ([M+H]⁺) | 128.0620 | C₆H₅N | Loss of benzonitrile |

| 206.0964 ([M+H]⁺) | 102.0491 | C₈H₅N | Biphenyl radical cation |

| 205.0891 ([M]⁺) | 204.0813 | H | Loss of a hydrogen radical |

| 205.0891 ([M]⁺) | 177.0573 | C₂H₂ | Loss of acetylene from the isoquinoline ring |

Note: The m/z values are theoretical exact masses.

Visualization of the Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound.

References

- 1. Interaction of isoquinoline alkaloids with pyrimidine motif triplex DNA by mass spectrometry and spectroscopies reveals diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C15H11N | CID 609619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|19571-30-3 - MOLBASE Encyclopedia [m.molbase.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

preliminary biological screening of 4-phenylisoquinoline derivatives

An in-depth guide to the for researchers, scientists, and drug development professionals.

Introduction

The isoquinoline (B145761) scaffold is a prominent heterocyclic structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities.[1] The introduction of a phenyl group at the C4 position of the isoquinoline core creates the 4-phenylisoquinoline class of derivatives, which has garnered significant attention in medicinal chemistry. These compounds have demonstrated promising potential as anticancer, antimicrobial, and enzyme inhibitory agents.[2][3][4] Preliminary biological screening is a critical first step in the drug discovery pipeline to identify and characterize the therapeutic potential of these novel derivatives. This guide provides a comprehensive overview of the core methodologies, data presentation, and logical workflows for conducting such screenings.

Key Biological Activities and Data Presentation

The initial screening of this compound derivatives typically focuses on evaluating their cytotoxicity against cancer cell lines, their activity against microbial pathogens, and their inhibitory effects on specific enzymes. The quantitative results of these assays, primarily IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, are summarized below.

Cytotoxic and Anticancer Activity

Many this compound derivatives have been investigated for their ability to inhibit the proliferation of various cancer cell lines. Their mechanism of action is often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][5]

Table 1: Cytotoxicity of this compound and Related Derivatives Against Various Cancer Cell Lines

| Compound Class | Derivative/Substitution | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1-Phenyl-3,4-dihydroisoquinoline | 3'-OH, 4'-OCH₃ (Compound 5n) | Various | Optimal bioactivity reported | [2] |

| Benzo[de]isoquinoline-1,3-dione | para-methoxy substituted | Fibroblast | 9.5 ± 0.004 | [6] |

| Benzo[de]isoquinoline-1,3-dione | para-methyl substituted | KB | 8.3 ± 0.005 | [6] |

| Phthalideisoquinoline | Compound 4x | Multiple tumor lines | >10-fold enhancement over noscapine | [7] |

| 4-Aminoquinoline (B48711) | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [8] |

| 4-Aminoquinoline | Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | [8] |

| 1-Alkyl-1,2,3,4-tetrahydroisoquinoline | 1-Phenyl-TIQ | PC12 | Moderate apoptosis induction | [9] |

| 1-Alkyl-1,2,3,4-tetrahydroisoquinoline | 1-Cyclohexyl-TIQ | PC12 | Strong apoptosis induction |[9] |

Antimicrobial Activity

Isoquinoline derivatives have shown significant potential in combating bacterial and fungal pathogens, including drug-resistant strains.[3][10] Their screening involves determining the minimum concentration required to inhibit microbial growth.

Table 2: Antimicrobial Activity (MIC) of Isoquinoline Derivatives

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Alkynyl Isoquinoline | HSN584 / HSN739 | MRSA, VRE | 4 - 8 | [3] |

| Alkynyl Isoquinoline | HSN584 / HSN739 | Listeria monocytogenes | 4 - 16 | [3] |

| 1-Pentyl-6,7-dimethoxy-THIQ | Fluorophenylpropanoate ester (13) | Bacteria | Remarkable activity | [11] |

| 1-Pentyl-6,7-dimethoxy-THIQ | Halogenated phenyl carbamates (17, 18) | Bacteria | Remarkable activity | [11] |

| 1-Pentyl-6,7-dimethoxy-THIQ | Chlorophenethyl carbamate (B1207046) (22) | Fungi | Greatest activity |[11] |

Enzyme Inhibitory Activity

The therapeutic effects of these compounds can often be traced to their ability to inhibit specific enzymes that are critical for disease progression. Key targets include tubulin, various kinases involved in signaling pathways, and enzymes like monoamine oxidase (MAO).

Table 3: Enzyme Inhibitory Activity of this compound and Related Derivatives

| Compound Class | Target Enzyme | Derivative | IC₅₀ | Reference |

|---|---|---|---|---|

| 1-Phenyl-3,4-dihydroisoquinoline | Tubulin Polymerization | Compound 5n | Not specified, but potent inhibitor | [2] |

| Thieno[3,2-d]pyrimidine | PI3 Kinase p110alpha | Compound 15e | 2.0 nM | [12] |

| Pyrimido[2,1-a]isoquinolin-4-one | cAMP Phosphodiesterase | IQ3b | 11 ± 5 µM | [13] |

| Benzothiazole-Isoquinoline | Monoamine Oxidase B (MAO-B) | Compound 4g | High inhibitory activity | [4] |

| Benzothiazole-Isoquinoline | Butyrylcholinesterase (BuChE) | Compound 4g | High inhibitory activity | [4] |

| 4-(Imidazolylmethyl)quinoline | COX-2 | Compound 9d | 0.063-0.090 µM range for series |[14] |

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate biological evaluation of this compound derivatives.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[5][15]

-

Materials : 96-well plates, cancer cell lines, complete culture medium (e.g., DMEM with 10% FBS), this compound derivatives dissolved in DMSO, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and solubilization solution (e.g., DMSO or acidic isopropanol).

-

Procedure :

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control.

-

Incubation : Incubate the plates for 48-72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization : Carefully remove the supernatant and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[5][16]

-

Materials : 6-well plates, cancer cell lines, test compound, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer), cold PBS, and a flow cytometer.

-

Procedure :

-

Cell Treatment : Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for 24-48 hours.

-

Cell Harvesting : Harvest all cells, including floating ones, by trypsinization followed by centrifugation.

-

Washing : Wash the cells twice with cold PBS.

-

Staining : Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of this suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution : Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis : Analyze the stained cells by flow cytometry within one hour. Differentiate cell populations based on fluorescence:

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

-

Antimicrobial Susceptibility Test (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

-

Materials : 96-well microtiter plates, bacterial/fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria), test compound, and a positive control antibiotic.

-

Procedure :

-

Compound Dilution : Prepare a two-fold serial dilution of the test compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculum Preparation : Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation : Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls : Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

-

MIC Determination : The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Visualizations: Workflows and Pathways

Diagrams are crucial for illustrating complex experimental workflows and biological mechanisms.

Caption: General workflow for the preliminary biological screening of novel compounds.

Caption: Signaling pathway for tubulin polymerization inhibitors leading to apoptosis.[5]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 7. Synthesis and Biological Evaluation of Phthalideisoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The 4-Phenylisoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-phenylisoquinoline motif is a significant heterocyclic scaffold that has garnered increasing attention in medicinal chemistry. Its rigid, planar structure, combined with the potential for diverse substitution patterns, makes it an attractive framework for the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications in oncology and neurodegenerative diseases.

I. Synthesis of the this compound Core

The construction of the this compound scaffold is most effectively achieved through a multi-step synthetic sequence, with the Suzuki-Miyaura cross-coupling reaction being a pivotal transformation. This approach offers a reliable and versatile route to a wide array of 4-arylisoquinoline derivatives.

A common and effective strategy involves the initial synthesis of a 4-halo-isoquinoline precursor, typically 4-bromoisoquinoline (B23445), followed by a palladium-catalyzed cross-coupling with a phenylboronic acid derivative.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is divided into two main stages: the synthesis of the 4-bromoisoquinoline intermediate and the subsequent Suzuki-Miyaura cross-coupling reaction.

Step 1: Synthesis of 4-Bromoisoquinoline [1][2][3]

This procedure is adapted from established literature methods for the bromination of isoquinoline (B145761).

Materials:

-

Isoquinoline hydrochloride

-

Bromine

-

Aqueous sodium hydroxide (B78521) solution

-

Dichloromethane

-

Hydrobromic acid

Procedure:

-

In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, a mixture of isoquinoline hydrochloride and nitrobenzene is heated to approximately 180°C to obtain a clear solution.

-

Bromine is added dropwise to the heated solution over a period of about 1 to 1.5 hours. The evolution of hydrogen chloride gas should be observed.

-

After the addition of bromine is complete, the reaction mixture is maintained at 180°C with continuous stirring for an additional 4-5 hours, or until the evolution of hydrogen chloride ceases.

-

The reaction mixture is then cooled, and the product is worked up by basification with an aqueous sodium hydroxide solution and extraction with dichloromethane.

-

The organic extracts are combined, and the solvent is removed under reduced pressure.

-

The crude product is then treated with hydrobromic acid to form the hydrobromide salt, which can be further purified by recrystallization.

-

The purified 4-bromoisoquinoline can be obtained by neutralization of the salt.

Step 2: Suzuki-Miyaura Cross-Coupling to Yield this compound [4]

This is a general procedure and may require optimization based on specific substrates and available laboratory equipment.

Materials:

-

4-Bromoisoquinoline (from Step 1)

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Solvent system (e.g., a mixture of 1,4-dioxane (B91453) and water)

Procedure:

-

To a reaction vessel, add 4-bromoisoquinoline (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

The vessel is then purged with an inert gas (e.g., argon or nitrogen).

-

The degassed solvent system (e.g., 1,4-dioxane/water) is added, followed by the palladium catalyst (typically 2-5 mol%).

-

The reaction mixture is heated to a temperature of 80-100°C and stirred for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound.

Figure 1. Synthetic workflow for this compound.

II. Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. The primary areas of investigation include their use as anticancer agents and as neuroprotective compounds.

A. Anticancer Activity

The this compound core has been explored as a pharmacophore for the development of potent anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key cellular signaling pathways and the induction of apoptosis.

Targeting the PI3K/Akt Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a common feature in many human cancers, making it a prime target for cancer therapy.[5] Several isoquinoline alkaloids have been shown to modulate this pathway.[6] While specific studies on this compound derivatives are emerging, the broader class of isoquinolines has demonstrated the ability to inhibit PI3K and its downstream effectors, leading to reduced cancer cell viability.[3][7]

Figure 2. Putative mechanism of 4-phenylisoquinolines in the PI3K/Akt pathway.

Induction of Apoptosis:

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer.[8] Therapeutic strategies aimed at inducing apoptosis in cancer cells are of significant interest. Isoquinoline derivatives have been shown to trigger apoptosis through various mechanisms, including the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins and the activation of caspases.[9][10]

Quantitative Data on Anticancer Activity:

While extensive quantitative data specifically for a wide range of this compound derivatives is still being actively researched, preliminary studies on related isoquinoline and quinoline (B57606) structures provide a strong rationale for their potential. The following table presents hypothetical IC₅₀ values based on the activities of similar compounds to illustrate the potential potency of this scaffold.

| Compound ID | Modification | Cell Line | IC₅₀ (µM) |

| 4-PIQ-01 | Unsubstituted | MCF-7 (Breast) | 8.5 |

| 4-PIQ-02 | 4'-Methoxy | MCF-7 (Breast) | 5.2 |

| 4-PIQ-03 | 3',4'-Dimethoxy | MCF-7 (Breast) | 2.1 |

| 4-PIQ-01 | Unsubstituted | A549 (Lung) | 12.3 |

| 4-PIQ-02 | 4'-Methoxy | A549 (Lung) | 7.8 |

| 4-PIQ-03 | 3',4'-Dimethoxy | A549 (Lung) | 4.5 |

| 4-PIQ-01 | Unsubstituted | HCT116 (Colon) | 15.1 |

| 4-PIQ-02 | 4'-Methoxy | HCT116 (Colon) | 9.4 |

| 4-PIQ-03 | 3',4'-Dimethoxy | HCT116 (Colon) | 6.2 |

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[11]

Figure 3. Workflow for the MTT cell viability assay.

B. Neuroprotective Effects

Isoquinoline alkaloids have also been investigated for their potential in treating neurodegenerative diseases.[6][12] The neuroprotective mechanisms of these compounds are often multifactorial and can include antioxidant effects, anti-inflammatory properties, and modulation of neuronal signaling pathways.[13][14] While research specifically on this compound derivatives in this area is in its early stages, the structural similarity to other neuroactive isoquinolines suggests that this scaffold holds promise for the development of novel neuroprotective agents. Potential mechanisms of action include the inhibition of enzymes involved in neuroinflammation and the modulation of pathways that protect neurons from apoptotic cell death.[6]

III. Conclusion and Future Directions

The this compound scaffold represents a promising and versatile platform for the design and development of new therapeutic agents. The synthetic accessibility via robust methods like the Suzuki-Miyaura coupling allows for the creation of diverse libraries of compounds for biological screening. The demonstrated anticancer and potential neuroprotective activities of related isoquinoline derivatives provide a strong impetus for the further exploration of the this compound core.

Future research in this area should focus on:

-

Expansion of Chemical Diversity: Synthesis of a broader range of this compound derivatives with varied substitution patterns on both the isoquinoline and phenyl rings to establish clear structure-activity relationships (SAR).

-

Elucidation of Mechanisms of Action: In-depth biological studies to identify the specific molecular targets and signaling pathways modulated by active this compound compounds.

-

In Vivo Evaluation: Progression of lead compounds with potent in vitro activity to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

The continued investigation of the this compound scaffold is poised to yield novel and effective drug candidates for the treatment of cancer and neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]

- 4. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Targeting apoptotic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Discovery and Synthesis of Novel 4-Phenylisoquinoline Analogs: A Technical Guide for Drug Development Professionals

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 4-phenylisoquinoline analogs. This class of compounds holds significant promise for the development of new therapeutic agents, particularly in the realm of oncology. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualization of relevant signaling pathways to facilitate further research and development in this area.

Introduction

The isoquinoline (B145761) scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a phenyl group at the 4-position of the isoquinoline core creates a unique chemical entity with the potential for potent and selective interactions with various biological targets. Recent research has highlighted the promise of this compound analogs as anticancer agents, with mechanisms of action often involving the disruption of cellular processes critical for tumor growth and survival, such as cell division and signaling cascades. This guide will delve into the synthesis of these novel analogs and explore their biological activities, with a focus on their potential as inhibitors of tubulin polymerization and key signaling pathways like PI3K/Akt.

Synthesis of this compound Analogs

The construction of the this compound core can be efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a particularly powerful and versatile tool for this purpose, enabling the formation of a carbon-carbon bond between a 4-halo-isoquinoline precursor and a phenylboronic acid derivative. This approach allows for the introduction of a wide variety of substituents on the phenyl ring, facilitating the exploration of structure-activity relationships (SAR).

General Synthetic Workflow

A general and robust synthetic route to this compound analogs is depicted below. The process begins with a readily available isoquinoline, which is halogenated at the 4-position. The resulting 4-halo-isoquinoline then serves as the key intermediate for the Suzuki-Miyaura cross-coupling reaction with a suitably substituted phenylboronic acid.

An In-Depth Technical Guide to the Structure Elucidation of Novel 4-Phenylisoquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and methodologies essential for the unambiguous structure elucidation of novel 4-phenylisoquinoline compounds. This class of nitrogen-containing heterocycles is of significant interest in medicinal chemistry due to its presence in various biologically active molecules, including potential anticancer agents. The accurate determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Introduction to 4-Phenylisoquinolines

The this compound scaffold consists of a phenyl group attached to the C4 position of an isoquinoline (B145761) ring system. The parent this compound has the chemical formula C15H11N and a molecular weight of approximately 205.25 g/mol . Derivatives of this core structure have been investigated for various pharmacological activities, with a notable focus on their potential as tubulin polymerization inhibitors, a mechanism central to the action of several successful anticancer drugs. The precise substitution pattern on both the phenyl and isoquinoline rings dictates the biological activity and necessitates rigorous structural characterization.

The Integrated Approach to Structure Elucidation

The definitive determination of the structure of a novel this compound compound relies on an integrated approach that combines several powerful analytical techniques. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information, and their collective data allows for the unambiguous assignment of the chemical structure.

Core Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For this compound derivatives, a suite of NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals unequivocally.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

1D NMR (¹H and ¹³C):

-

¹H NMR: Provides information on the number of different types of protons and their electronic environments. Key signals to identify include the aromatic protons on both the isoquinoline and phenyl rings, and any aliphatic protons on substituents.

-

¹³C NMR & DEPT: Reveals the number of different types of carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D NMR (COSY, HSQC, HMBC):

-

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for mapping out the spin systems within the molecule.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons that have attached protons.[1]

-

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds. This is vital for connecting different spin systems and for assigning quaternary carbons.[1]

Below is a DOT script for a generalized workflow for NMR analysis.

The following tables present hypothetical but representative ¹H and ¹³C NMR data for a novel this compound derivative.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | 9.25 | s | - | 1H |

| H-3 | 8.50 | s | - | 1H |

| H-5 | 8.10 | d | 8.0 | 1H |

| H-8 | 7.90 | d | 8.0 | 1H |

| H-6 | 7.75 | t | 8.0 | 1H |

| H-7 | 7.65 | t | 8.0 | 1H |

| H-2', H-6' | 7.50 | d | 7.5 | 2H |

| H-3', H-5' | 7.40 | t | 7.5 | 2H |

| H-4' | 7.30 | t | 7.5 | 1H |

| OCH₃ | 3.90 | s | - | 3H |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | DEPT |

| C-1 | 152.0 | CH |

| C-3 | 143.5 | CH |

| C-4 | 140.0 | C |

| C-4a | 135.0 | C |

| C-8a | 128.0 | C |

| C-5 | 130.0 | CH |

| C-8 | 129.5 | CH |

| C-6 | 127.5 | CH |

| C-7 | 127.0 | CH |

| C-1' | 138.0 | C |

| C-2', C-6' | 129.0 | CH |

| C-3', C-5' | 128.5 | CH |

| C-4' | 128.0 | CH |

| OCH₃ | 55.5 | CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable structural information. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the exact molecular formula.

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

For LC-MS analysis, ensure the sample is filtered through a 0.22 µm filter.

Data Acquisition (LC-MS/MS with Q-TOF):

-

Chromatography: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to separate the analyte from any impurities.

-

Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the nitrogen atom in the isoquinoline ring is readily protonated.

-

Mass Analysis:

-

Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to determine the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides insights into the compound's structure.

-

Below is a DOT script illustrating a typical LC-MS/MS workflow.

Table 3: Hypothetical High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Proposed Formula |

| [M+H]⁺ | 236.1070 | 236.1068 | -0.8 | C₁₆H₁₄NO⁺ |

| Fragment 1 | 221.0835 | 221.0833 | -0.9 | C₁₅H₁₁NO⁺ |

| Fragment 2 | 205.0886 | 205.0884 | -1.0 | C₁₅H₁₁N⁺ |

| Fragment 3 | 178.0648 | 178.0646 | -1.1 | C₁₄H₈⁺ |

The fragmentation of isoquinoline alkaloids often involves characteristic losses of substituents from the core structure. For instance, the loss of a methyl group from a methoxy (B1213986) substituent is a common fragmentation pathway.

Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[2]

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated while diffraction data (reflections) are collected on a detector.[3]

-

Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final crystal structure.[3]

Below is a DOT script for the X-ray crystallography workflow.

Table 4: Hypothetical Crystallographic Data

| Parameter | Value |

| Empirical Formula | C₁₆H₁₃NO |

| Formula Weight | 235.28 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.0 Å, c = 10.5 Å |

| α = 90°, β = 95.0°, γ = 90° | |

| Volume | 1067.0 ų |

| Z | 4 |

| Density (calculated) | 1.465 Mg/m³ |

| R-factor | 0.045 |

Biological Context: Inhibition of Tubulin Polymerization

Many this compound derivatives exhibit their anticancer effects by inhibiting tubulin polymerization.[4][5] Understanding this mechanism is crucial for drug development. These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, which disrupts the formation of microtubules.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently induces apoptosis (programmed cell death).

Below is a DOT script representing the signaling pathway of tubulin polymerization inhibition.

Conclusion

The structure elucidation of novel this compound compounds is a multi-faceted process that requires the synergistic application of advanced analytical techniques. NMR spectroscopy provides the initial framework of the molecular structure in solution, high-resolution mass spectrometry confirms the elemental composition and provides fragmentation information, and single-crystal X-ray crystallography offers the definitive three-dimensional structure in the solid state. By integrating the data from these methods, researchers can confidently determine the structure of novel compounds, which is a critical step in the discovery and development of new therapeutic agents.

References

- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]

In Silico ADMET Prediction for 4-Phenylisoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with potential therapeutic applications, including anticancer and neuroprotective agents. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline to minimize late-stage attrition of drug candidates. In silico ADMET prediction offers a rapid and cost-effective approach to evaluate the pharmacokinetic and toxicological profiles of novel this compound derivatives, enabling the prioritization of compounds with favorable drug-like properties for further experimental investigation.

This technical guide provides an in-depth overview of the computational methodologies employed for the ADMET profiling of this compound derivatives. It details the key ADMET parameters, the predictive models used for their assessment, and presents a generalized workflow for these computational studies. While comprehensive in silico ADMET data for a broad series of this compound derivatives is not extensively available in the public domain, this guide utilizes data from closely related isoquinoline (B145761) and quinoline (B57606) derivatives to illustrate the expected property profiles and methodologies.

Core Concepts in In Silico ADMET Prediction

The prediction of ADMET properties relies on a variety of computational models, primarily Quantitative Structure-Activity Relationship (QSAR) models, which correlate the structural or physicochemical properties of molecules with their biological activities.[1][2] These models are developed using large datasets of compounds with experimentally determined ADMET properties. Machine learning algorithms are increasingly being employed to build more accurate and predictive models.[3]

The primary ADMET properties evaluated are:

-

Absorption: Evaluates the extent to which a compound is absorbed into the systemic circulation. Key parameters include human intestinal absorption (HIA), Caco-2 cell permeability (simulating the intestinal barrier), and P-glycoprotein (P-gp) substrate or inhibitor status.

-

Distribution: Describes how a compound is distributed throughout the body's tissues and fluids. Important considerations include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (VD).

-

Metabolism: Concerns the biotransformation of a compound by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. Predictions focus on identifying the primary sites of metabolism and whether the compound inhibits or is a substrate for major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

-

Excretion: Refers to the elimination of the compound and its metabolites from the body, typically via the kidneys (renal) or liver (biliary).

-

Toxicity: Predicts the potential for a compound to cause adverse effects. Common endpoints include mutagenicity (Ames test), carcinogenicity, hepatotoxicity (liver toxicity), cardiotoxicity (hERG inhibition), and acute oral toxicity (LD50).

Methodologies and Experimental Protocols for In Silico ADMET Prediction

The in silico ADMET prediction process for a series of this compound derivatives would typically involve the following steps:

-

Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures. The structures are then energetically minimized using computational chemistry software.[4]

-

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

-

ADMET Property Prediction: The prepared ligands and their calculated descriptors are submitted to various in silico ADMET prediction tools. These can be commercial software packages (e.g., ADMET Predictor®, Discovery Studio) or web-based servers (e.g., SwissADME, admetSAR, PreADMET, pkCSM).[5][6]

-

Data Analysis and Interpretation: The predicted ADMET properties are compiled and analyzed to assess the drug-likeness of the compounds. This often involves comparing the predicted values against established thresholds for favorable pharmacokinetic and safety profiles.

Illustrative Workflow for In Silico ADMET Prediction

The following diagram illustrates a typical workflow for the in silico ADMET prediction of a series of candidate compounds like this compound derivatives.

Predicted ADMET Profiles for Isoquinoline Derivatives

Due to the limited availability of specific in silico ADMET data for this compound derivatives, the following tables summarize the predicted properties for a range of related quinoline and isoquinoline derivatives from various studies.[7] These tables provide an indication of the expected ADMET profile for this class of compounds.

Table 1: Predicted Physicochemical and Absorption Properties

| Parameter | Predicted Value/Class | Desirable Range/Interpretation |

| Molecular Weight ( g/mol ) | 250 - 500 | < 500 (Lipinski's Rule) |

| LogP (Octanol/Water Partition Coefficient) | 2.0 - 4.5 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Donors | 0 - 2 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Acceptors | 2 - 5 | < 10 (Lipinski's Rule) |

| Topological Polar Surface Area (TPSA) | 20 - 80 Ų | < 140 Ų (Good oral bioavailability) |

| Human Intestinal Absorption (HIA) | High | High absorption is desirable for oral drugs. |

| Caco-2 Permeability | Moderate to High | Indicates good intestinal permeability. |

| P-glycoprotein Substrate | No | Non-substrates are less likely to be effluxed. |

Table 2: Predicted Distribution Properties

| Parameter | Predicted Value/Class | Desirable Range/Interpretation |

| Plasma Protein Binding (PPB) | > 90% | High binding can affect free drug concentration. |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | BBB penetration is target-dependent. |

| CNS Permeability | -1 to +1 | CNS-negative is often desired to avoid side effects. |

| Volume of Distribution (VDss) | > 0.5 L/kg | Indicates distribution into tissues. |

Table 3: Predicted Metabolism Properties

| Parameter | Predicted Value/Class | Interpretation |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions. |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions. |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions. |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions. |

| CYP Substrate (Multiple Isoforms) | Yes | Indicates metabolic pathways. |

Table 4: Predicted Toxicity Properties

| Parameter | Predicted Value/Class | Interpretation |

| AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

| Carcinogenicity | Non-carcinogenic | Low risk of causing cancer. |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity. |

| Hepatotoxicity | Low risk | Low risk of liver damage. |

| Skin Sensitization | No | Low risk of allergic reactions on the skin. |

| Acute Oral Toxicity (LD50) | Class III/IV | Moderate to low toxicity. |

Potential Signaling Pathway Interactions

Many isoquinoline derivatives are developed as kinase inhibitors.[3] The following diagram illustrates a simplified generic kinase signaling pathway that could be a target for this compound derivatives.

Conclusion

In silico ADMET prediction is an indispensable tool in modern drug discovery, enabling the early identification of promising candidates and the filtering out of those with unfavorable pharmacokinetic or toxicological properties. For the this compound class of compounds, computational models suggest that derivatives can be designed to have good oral bioavailability and a favorable safety profile. However, it is crucial to perform these predictive studies on the specific derivatives of interest to guide the subsequent stages of drug development. The methodologies and workflows outlined in this guide provide a framework for researchers to conduct comprehensive in silico ADMET evaluations of novel this compound derivatives, ultimately accelerating the discovery of new therapeutic agents. Further research is warranted to generate and publish specific in silico and experimental ADMET data for a wider range of this compound derivatives to build more robust and specific predictive models for this important chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Theoretical and Methodological Guide to the Molecular Properties of 4-Phenylisoquinoline

This technical guide offers an in-depth exploration of the theoretical framework and computational methodologies for calculating the molecular properties of 4-phenylisoquinoline. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the protocols for computational analysis and summarizes the expected quantitative data, providing a virtual roadmap for the in-silico investigation of this significant heterocyclic compound.

This compound, a derivative of the isoquinoline (B145761) scaffold, is of considerable interest in medicinal chemistry. Isoquinoline derivatives are known to exhibit a wide range of pharmacological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Theoretical calculations provide a powerful, non-invasive means to predict the physicochemical properties, reactivity, and potential biological activity of molecules like this compound before undertaking extensive experimental synthesis and testing.[3]

Core Molecular Properties

The fundamental characteristics of this compound can be determined from its chemical formula, C₁₅H₁₁N.[1][4] Key identifiers and basic properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁N | [1][4] |

| Molecular Weight | 205.26 g/mol | [4] |

| Exact Mass | 205.089149 Da | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 19571-30-3 | [4] |

| Topological Polar Surface Area | 12.9 Ų | [1][4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 1 | [4] |

Computational Methodology Workflow